4-Ethyl-4-octanamine hydrochloride

Catalog No.
S14300344
CAS No.
56065-52-2
M.F
C10H24ClN
M. Wt
193.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-4-octanamine hydrochloride

CAS Number

56065-52-2

Product Name

4-Ethyl-4-octanamine hydrochloride

IUPAC Name

4-ethyloctan-4-ylazanium;chloride

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

InChI

InChI=1S/C10H23N.ClH/c1-4-7-9-10(11,6-3)8-5-2;/h4-9,11H2,1-3H3;1H

InChI Key

GZBXVWZSDWIZSO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCC)[NH3+].[Cl-]

4-Ethyl-4-octanamine hydrochloride is a synthetic compound classified as a primary amine. Its chemical structure consists of an octane chain with an ethyl group attached to the nitrogen atom, making it a branched-chain amine. The compound is often utilized in various chemical and biological applications due to its unique properties.

The primary reactions involving 4-Ethyl-4-octanamine hydrochloride typically include:

  • Formation of Amine Salts: The reaction of 4-Ethyl-4-octanamine with hydrochloric acid leads to the formation of 4-Ethyl-4-octanamine hydrochloride. This reaction is characteristic of amines, where the amine group accepts a proton from the acid.
R NH2+HClR NH3+Cl\text{R NH}_2+\text{HCl}\rightarrow \text{R NH}_3^+\text{Cl}^-
  • N-Alkylation Reactions: 4-Ethyl-4-octanamine can undergo N-alkylation with alkyl halides, resulting in the formation of quaternary ammonium salts.

Preliminary studies indicate that 4-Ethyl-4-octanamine hydrochloride exhibits biological activity, particularly in modulating neurotransmitter systems. It may influence pathways related to mood regulation and cognitive function, although detailed pharmacological profiles are still under investigation. Its structural similarity to other amines suggests potential interactions with receptors in the central nervous system.

The synthesis of 4-Ethyl-4-octanamine hydrochloride can be achieved through several methods:

  • Alkylation of Ammonia: A common method involves reacting octyl bromide with ethylamine in the presence of a base to form the desired amine.
C8H17Br+C2H5NH2C10H23NH2+HBr\text{C}_8\text{H}_{17}\text{Br}+\text{C}_2\text{H}_5\text{NH}_2\rightarrow \text{C}_{10}\text{H}_{23}\text{NH}_2+\text{HBr}
  • Reduction of Nitriles: Another approach includes reducing octylnitrile using lithium aluminum hydride, followed by alkylation with ethyl iodide.
  • Direct Amination: The direct amination of octanol with ammonia under specific conditions can yield 4-Ethyl-4-octanamine.

4-Ethyl-4-octanamine hydrochloride finds applications in various fields:

  • Chemical Manufacturing: Used as an intermediate in the synthesis of surfactants and emulsifiers.
  • Pharmaceuticals: Investigated for potential use in drug formulations targeting neurological disorders.
  • Agricultural Chemicals: May serve as a component in agrochemical formulations due to its biological activity.

Interaction studies involving 4-Ethyl-4-octanamine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary findings suggest that it may interact with neurotransmitter receptors, which could influence its biological effects. Further research is needed to elucidate its mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with 4-Ethyl-4-octanamine hydrochloride, including:

Compound NameStructure CharacteristicsUnique Features
OctylamineStraight-chain primary amineSimpler structure; lacks branching
EthylhexylamineBranched-chain primary amineShorter carbon chain than 4-Ethyl-4-octanamine
N,N-DiethylhexylamineSecondary amineContains two ethyl groups; different reactivity
1-Octanaminium chlorideQuaternary ammonium saltFully substituted nitrogen; higher stability

The uniqueness of 4-Ethyl-4-octanamine hydrochloride lies in its specific branching structure, which may confer distinct biological properties compared to its linear counterparts and other branched amines.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

193.1597275 g/mol

Monoisotopic Mass

193.1597275 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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